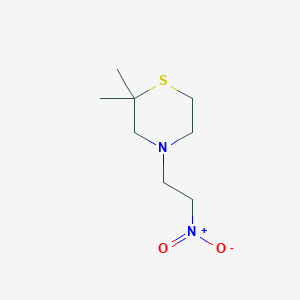![molecular formula C17H12O5 B2627938 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one CAS No. 825662-09-7](/img/structure/B2627938.png)
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzodioxole and a benzofuran moiety. Benzodioxole, also known as 1,3-benzodioxole, is a type of organic compound that is often used as a building block in organic synthesis . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both benzodioxole and benzofuran moieties. The exact structure would depend on the position and orientation of these rings relative to each other .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzodioxoles are typically colorless liquids or low-melting solids, while benzofurans are aromatic and have a smell similar to that of camphor .Aplicaciones Científicas De Investigación
Anticancer Properties
Chalcones, including the compound , exhibit promising anticancer activity. These polyphenolic compounds have been investigated for their potential to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression . Researchers have explored their use as chemopreventive agents and as part of combination therapies.
Anti-Infective Applications
Chalcones possess antimicrobial properties and have been studied for their effectiveness against various pathogens, including bacteria, fungi, and viruses. Their ability to disrupt microbial membranes and inhibit enzymes makes them valuable candidates for developing novel antimicrobial agents .
Anti-Diabetic Effects
Some chalcones exhibit anti-diabetic properties by enhancing insulin sensitivity, reducing blood glucose levels, and protecting pancreatic beta cells. These compounds may contribute to managing diabetes and related complications .
Antioxidant Activity
Chalcones act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. Their role in preventing oxidative damage has implications for various health conditions, including neurodegenerative diseases and cardiovascular disorders .
Anti-Inflammatory Potential
Quinoline derivatives, which share structural similarities with the compound, have demonstrated anti-inflammatory effects. These properties may be relevant for conditions involving chronic inflammation, such as autoimmune diseases and inflammatory disorders .
HDAC Inhibition
The intermediate compound N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide (synthesized from the compound ) has been used for constructing trithiocarbonates as HDAC (Histone deacetylase) inhibitors. HDAC inhibitors play a role in epigenetic regulation and have potential applications in cancer therapy .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-13(10-5-6-14-16(7-10)21-9-20-14)8-15-11-3-1-2-4-12(11)17(19)22-15/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULEJBQQJQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

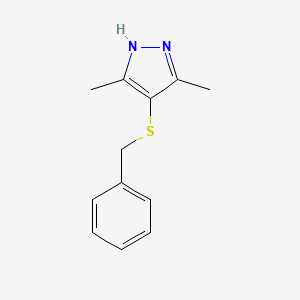
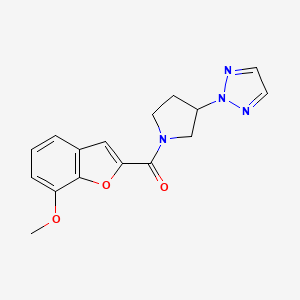
![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)

![6-(methylsulfanyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2627865.png)
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea](/img/structure/B2627868.png)
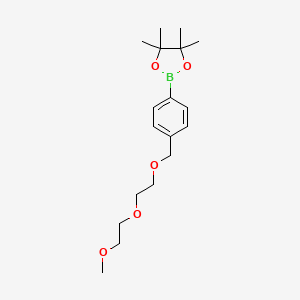
![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)
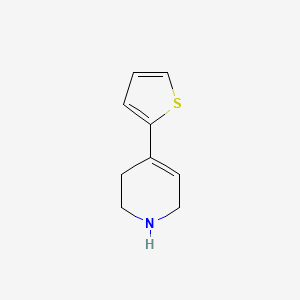
![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)
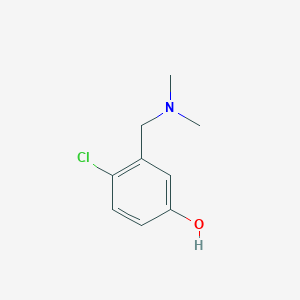
![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)
![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)
